Formamide, N-(2-bromoallyl)-

Description

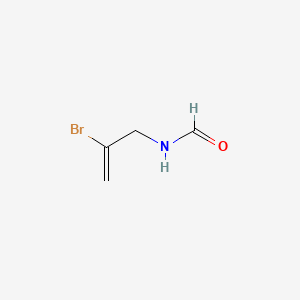

Formamide, N-(2-bromoallyl)- (CAS No. 101398-39-4) is a halogenated formamide derivative with the molecular formula C₄H₆BrNO and a molecular weight of 164.001 g/mol . Its structure features a bromoallyl group (-CH₂-CBr=CH₂) attached to the nitrogen of a formamide moiety. This compound is synthetically valuable due to its reactivity, particularly in cross-coupling reactions and cyclization processes. It serves as a precursor for functionalized α-amino ketones and heterocycles like oxazolidin-2-ones, enabling applications in medicinal chemistry and materials science .

Properties

CAS No. |

101398-39-4 |

|---|---|

Molecular Formula |

C4H6BrNO |

Molecular Weight |

164.00 g/mol |

IUPAC Name |

N-(2-bromoprop-2-enyl)formamide |

InChI |

InChI=1S/C4H6BrNO/c1-4(5)2-6-3-7/h3H,1-2H2,(H,6,7) |

InChI Key |

HIMDUOONNQPZHJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CNC=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-bromoallyl)- typically involves the reaction of formamide with 2-bromoallyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Formamide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 2-bromoallyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted formamides with different functional groups replacing the bromine atom.

Oxidation: Oxidation products may include formic acid derivatives.

Reduction: Reduction leads to the formation of amines.

Scientific Research Applications

Formamide, N-(2-bromoallyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(2-bromoallyl)- involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The 2-bromoallyl group can undergo substitution reactions, leading to the formation of various derivatives that can interact with biological molecules. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The bromoallyl group distinguishes Formamide, N-(2-bromoallyl)- from other formamide derivatives. Below is a comparative analysis of key analogs:

Stability and Functional Group Tolerance

- The bromoallyl group offers stability under oxidative conditions (e.g., photochemical oxidation to α-amino ketones ), whereas acetyl or nitro-substituted formamides (e.g., N-(2-chloro-5-nitrophenyl)formamide) may decompose under similar conditions due to electron-withdrawing effects .

- N-(2-bromoallyl)benzamide has higher lipophilicity (XLogP3 = 1.9) compared to Formamide, N-(2-bromoallyl)- (XLogP3 ≈ 0.5), affecting solubility and reaction media choices .

Key Research Findings

Synthetic Efficiency : Formamide, N-(2-bromoallyl)- outperforms chloroallyl analogs in cross-coupling yields (e.g., 85% for arylations vs. 50–70% for chlorinated derivatives) .

Mechanistic Insights : Deuterium-labeling studies confirm that bromoallyl derivatives undergo elimination-addition mechanisms, contrasting with chloroallyl compounds that favor direct displacement .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromoallyl)formamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Begin with nucleophilic substitution or allylic bromination of precursor amides. Optimize using factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Statistical tools like ANOVA can isolate significant factors affecting yield . Validate reproducibility through triplicate trials under controlled conditions .

Q. How should researchers characterize the purity and structural integrity of N-(2-bromoallyl)formamide?

- Methodological Answer : Employ a combination of H/C NMR to confirm bromoallyl substitution patterns and FT-IR for amide bond verification. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-validate with elemental analysis to resolve discrepancies in purity assessments .

Q. What solvent systems are compatible with N-(2-bromoallyl)formamide in reactivity studies?

- Methodological Answer : Test stability in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., dichloromethane) via kinetic monitoring (HPLC/UV-Vis). Avoid protic solvents due to potential hydrolysis. Pre-screen using thermogravimetric analysis (TGA) to assess thermal degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for N-(2-bromoallyl)formamide under varying catalytic conditions?

- Methodological Answer : Conduct controlled comparative studies using in-situ spectroscopic techniques (e.g., Raman or H NMR kinetics) to track intermediate formation. Apply mechanistic frameworks (e.g., frontier molecular orbital theory) to explain divergent pathways. Reconcile data by isolating variables such as catalyst electronic effects or solvent coordination .

Q. What computational approaches best predict the electrophilic behavior of N-(2-bromoallyl)formamide in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation barriers for bromoallyl group transfer. Validate predictions with kinetic isotope effect (KIE) studies. Incorporate solvent effects via implicit/explicit solvation models in simulations .

Q. How does steric hindrance from the bromoallyl group influence the compound’s participation in multicomponent reactions?

- Methodological Answer : Design steric maps using X-ray crystallography or molecular docking software. Compare reactivity with less-hindered analogs (e.g., N-allylformamide) in Ullmann or Buchwald-Hartwig couplings. Quantify steric effects via Tolman’s cone angles or buried volume calculations (%V) .

Q. What experimental protocols mitigate degradation of N-(2-bromoallyl)formamide during long-term storage?

- Methodological Answer : Stabilize via lyophilization under inert atmospheres (argon/nitrogen) and store at -20°C with desiccants. Monitor degradation products via GC-MS over 6–12 months. Optimize formulations using accelerated aging studies (Arrhenius modeling) to predict shelf-life .

Methodological Frameworks and Theoretical Considerations

- Theoretical Alignment : Anchor studies in reaction mechanism theory (e.g., Curtin-Hammett principle for kinetic control) or supramolecular chemistry frameworks to explain selectivity .

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and spectroscopic data to resolve inconsistencies. Use Bayesian statistics to weight conflicting evidence .

- Experimental Design : Pre-test/post-test designs with control groups (e.g., bromine-free analogs) isolate variable impacts. Factorial designs enhance efficiency in multifactor optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.